(-)-SDS-1-021
Description
Properties
Molecular Formula |
C27H26BrNO7 |
|---|---|
Molecular Weight |
556.409 |
IUPAC Name |
(1R,2R,3S,3aR,8bS)-3a-(4-Bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H26BrNO7/c1-33-18-13-19(34-2)23-20(14-18)36-27(16-9-11-17(28)12-10-16)22(15-7-5-4-6-8-15)21(25(31)29-35-3)24(30)26(23,27)32/h4-14,21-22,24,30,32H,1-3H3,(H,29,31)/t21-,22-,24-,26+,27+/m1/s1 |
InChI Key |
VVCMGKRXILWBQB-PXIJUOARSA-N |
SMILES |
O=C([C@H]([C@H]1C2=CC=CC=C2)[C@@H](O)[C@]3(O)[C@@]1(C4=CC=C(Br)C=C4)OC5=CC(OC)=CC(OC)=C35)NOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(-)-SDS-1-021 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Sds 1 021
Direct Target Engagement and eIF4A Modulation
(-)-SDS-1-021, a synthetic rocaglate, exerts its biological effects through direct interaction with the translation initiation machinery, specifically targeting the eukaryotic initiation factor 4A (eIF4A). This interaction leads to a cascade of events that ultimately impair protein synthesis.
Inhibition of eIF4F-Associated eIF4A
The translation initiation factor eIF4A is a component of the larger eIF4F complex, which is crucial for the initiation of cap-dependent translation. nih.govpnas.org The eIF4F complex, consisting of eIF4E, eIF4A, and eIF4G, recognizes the 5' cap of mRNA and unwinds secondary structures in the 5' UTR to facilitate ribosome binding. nih.govpnas.org
By clamping eIF4A onto RNA, this compound effectively sequesters it, leading to a decrease in the amount of functional eIF4A available to the eIF4F complex. pnas.org This depletion of eIF4A from the eIF4F complex impairs its helicase activity, which is necessary for unwinding complex mRNA secondary structures. pnas.org Consequently, the initiation of translation for a subset of mRNAs that are highly dependent on eIF4F activity is inhibited. pnas.org
Impairment of 43S Ribosome Loading and Scanning on Messenger RNA
The culmination of eIF4A clamping and inhibition of the eIF4F complex is the impairment of 43S pre-initiation complex (PIC) loading and scanning on messenger RNA. pnas.org The 43S PIC, containing the small ribosomal subunit and several initiation factors, is recruited to the 5' end of the mRNA and scans along the 5' UTR to locate the start codon. biorxiv.org
The stable eIF4A-RNA complexes created by this compound can physically obstruct the path of the scanning 43S PIC. pnas.orgnih.gov Furthermore, the reduced activity of the eIF4F complex hinders the unwinding of secondary structures in the 5' UTR, creating an environment that is difficult for the 43S PIC to traverse. biorxiv.org This leads to a decrease in the efficiency of ribosome loading onto the mRNA and a subsequent reduction in the initiation of protein synthesis. pnas.org
Downstream Effects on Protein Synthesis and Proteome Regulation
The direct modulation of eIF4A by this compound has significant downstream consequences on the cell's ability to synthesize proteins and maintain its proteome.
Global Translational Efficiency Reduction as Assessed by Polysome Profiling
Polysome profiling is a technique used to assess the global translational status of a cell by separating mRNAs based on the number of ribosomes they are associated with. cd-genomics.comeirnabio.com Actively translated mRNAs are bound by multiple ribosomes and are found in the heavy polysome fractions, while poorly translated or untranslated mRNAs are found in the lighter monosome or free mRNA fractions. cd-genomics.comeirnabio.com
Treatment of cells with this compound leads to a discernible shift in the polysome profile. nih.govnih.gov Specifically, there is a decrease in the proportion of mRNAs in the heavy polysome fractions and a corresponding increase in the monosome peak. nih.govresearchgate.net This indicates a global reduction in translational efficiency, as fewer ribosomes are actively engaged in translating mRNAs. nih.govnih.gov This effect has been observed in various cancer cell lines and in in vivo xenograft models, demonstrating the potent and broad-spectrum inhibitory effect of this compound on protein synthesis. nih.govnih.gov
Table 1: Effect of this compound on Translational Efficiency in MRC9 Normal Human Fibroblasts
| Treatment | Translational Efficiency (TE) |
|---|---|
| Control | 1.0 |
| This compound | Decreased |
Data derived from polysome profiles. A decrease in TE indicates a reduction in the proportion of mRNAs associated with multiple ribosomes. researchgate.net
Quantitative Proteomic Analysis of Selectively Repressed Oncoproteins
While this compound causes a global reduction in translation, its effects are not uniform across all proteins. Quantitative proteomic studies, such as those using tandem mass tag (TMT) mass spectrometry, have revealed that the synthesis of certain proteins, particularly oncoproteins with short half-lives and structured 5' UTRs, is selectively repressed. nih.govunmc.edunih.gov
These oncoproteins are often critical for cancer cell proliferation, survival, and cell cycle progression. nih.govunmc.eduresearchgate.net Their mRNAs typically possess complex secondary structures in their 5' UTRs, making their translation highly dependent on the helicase activity of eIF4A. researchgate.net By inhibiting eIF4A, this compound disproportionately affects the synthesis of these key regulatory proteins.
Table 2: Oncoproteins Selectively Repressed by this compound in B-cell Lymphoma Cells
| Protein | Function |
|---|---|
| MYC | Transcription factor, oncogene |
| MCL1 | Anti-apoptotic protein |
| AURKA | Serine/threonine kinase, cell cycle regulation |
| PLK1 | Serine/threonine kinase, cell cycle regulation |
| NEK2 | Serine/threonine kinase, cell cycle regulation |
| CCND1 (Cyclin D1) | Cell cycle regulator |
| MAF | Transcription factor |
| MDM2 | E3 ubiquitin ligase, p53 regulator |
This table is a compilation of data from quantitative proteomic analyses. nih.govunmc.edunih.govresearchgate.net
The selective repression of these oncoproteins contributes significantly to the anti-cancer activity of this compound. For example, the downregulation of MYC, a master regulator of cell growth and proliferation, and MCL-1, a key survival protein, can induce apoptosis and inhibit tumor growth. nih.govunmc.eduresearchgate.net
Impact on MYC Expression and Synthesis
This compound exerts a profound inhibitory effect on the expression of the MYC proto-oncogene, a critical driver of cell proliferation and a central figure in many human cancers. nih.govresearchgate.net In models of MYC-driven lymphomas, administration of this compound led to a substantial decrease in MYC protein expression. nih.gov For instance, in a patient-derived xenograft (PDX) model of double-hit lymphoma (DHL), this compound treatment resulted in a significant reduction in MYC-positive cells. nih.gov
The underlying mechanism does not involve depleting eIF4A from the eIF4F translation initiation complex. nih.govunmc.edu Instead, this compound functions by clamping eIF4A onto its target mRNA. pnas.org This action stabilizes the eIF4A-mRNA interaction, which paradoxically prevents the scanning of the ribosome and thus directly halts translation initiation. nih.govpnas.org Specifically, studies have shown that rocaglates like this compound selectively increase the enrichment of MYC mRNA on both eIF4A1 and eIF4A2, effectively sequestering the helicase on the transcript and inhibiting its synthesis. nih.gov This targeted inhibition of MYC translation is a key component of the compound's anti-tumor activity. nih.govresearchgate.netnih.gov
Repression of Key Oncogenic Proteins (e.g., MCL-1, NEK2, AURKA, PLK1, MDM2, CCND1, MAF)
Beyond its impact on MYC, this compound orchestrates a broader suppression of critical oncoproteins that are essential for the growth and survival of cancer cells. nih.govunmc.edunih.gov Proteome-wide quantitative analysis in B-cell lymphoma cells treated with this compound revealed a significant depletion of numerous proteins vital for lymphomagenesis. nih.gov This selective repression targets proteins with short half-lives that are crucial for cell maintenance and growth. researchgate.netresearchgate.net
The compound has been shown to be a highly specific inhibitor of the oncogenic translation program that supports multiple myeloma, affecting key oncoproteins such as MYC, MDM2, CCND1, MAF, and MCL-1. medchemexpress.commedchemexpress.commedchemexpress.com Similarly, in studies on MYC-driven lymphomas, proteomic analysis confirmed the depletion of oncoproteins including NEK2, MCL1, AURKA, and PLK1 following treatment with this compound. nih.govresearchgate.netresearchgate.netunmc.edu This multi-targeted downregulation of oncogenic drivers underscores the compound's potent anti-cancer effects.
Table 1: Oncogenic Proteins Repressed by this compound
| Protein | Function | Cancer Type Implication | References |
| MYC | Transcription factor regulating cell proliferation, growth, and apoptosis. | MYC-driven lymphomas, Multiple Myeloma | nih.govmedchemexpress.commedchemexpress.com |
| MCL-1 | Anti-apoptotic protein of the BCL-2 family. | Multiple Myeloma, B-cell Lymphoma | researchgate.netmedchemexpress.commedchemexpress.com |
| NEK2 | Serine/threonine kinase involved in mitotic progression. | B-cell Lymphoma | nih.govresearchgate.netunmc.edu |
| AURKA | Aurora Kinase A, regulates mitosis and cell cycle progression. | B-cell Lymphoma | nih.govresearchgate.netunmc.edu |
| PLK1 | Polo-like kinase 1, a key regulator of the cell cycle and mitosis. | B-cell Lymphoma | nih.govresearchgate.netunmc.edu |
| MDM2 | E3 ubiquitin ligase, a negative regulator of the p53 tumor suppressor. | Multiple Myeloma | medchemexpress.commedchemexpress.commedchemexpress.com |
| CCND1 | Cyclin D1, a key regulator of the G1/S phase transition in the cell cycle. | Multiple Myeloma | medchemexpress.commedchemexpress.commedchemexpress.com |
| MAF | Transcription factor involved in cell differentiation and proliferation. | Multiple Myeloma | medchemexpress.commedchemexpress.commedchemexpress.com |
Mechanisms Independent of eIF4E Phosphorylation
A distinguishing feature of this compound's mechanism is its independence from the phosphorylation status of the eukaryotic translation initiation factor 4E (eIF4E). medchemexpress.commedchemexpress.commedchemexpress.comabmole.comresearchgate.net While many signaling pathways converge on eIF4E, often leading to its phosphorylation and the promotion of cap-dependent translation, this compound bypasses this regulatory node. researchgate.net Its direct action on the eIF4A helicase allows it to inhibit translation regardless of the signals upstream of eIF4E. medchemexpress.comresearchgate.net This makes it effective even in cancers where the eIF4E pathway is hyperactivated, a common occurrence in malignancy. unmc.edu
Cell Cycle and Pathway Enrichment Analysis in Response to this compound
The targeted depletion of key cellular proteins by this compound has significant consequences for cell cycle regulation and related signaling pathways. nih.gov Pathway enrichment analysis performed on the set of proteins downregulated by this compound in lymphoma cells highlighted the cell cycle and the PLK1 pathway as the most significantly affected processes. nih.gov This is consistent with the observed depletion of major cell cycle regulators like AURKA and PLK1. nih.govunmc.edu The disruption of these pathways contributes to the compound's ability to halt the rapid proliferation of tumor cells. nih.govresearchgate.net
Preclinical Efficacy and Therapeutic Potential of Sds 1 021
Antineoplastic Activity in Hematological Malignancies
(-)-SDS-1-021 has shown marked efficacy against aggressive hematological cancers, particularly those driven by the MYC oncogene.
MYC-driven lymphomas, such as Double-Hit Lymphoma (DHL) and Double-Expression Lymphoma (DEL), are characterized by rapid disease progression and resistance to standard therapies. nih.gov this compound has been identified as a promising therapeutic agent in this context, effectively inhibiting tumor cell viability and proliferation. nih.govresearchgate.net
In vitro studies have demonstrated the potent cytotoxic effects of this compound on DHL and DEL cell lines. The compound was found to have a strong inhibitory effect at very low concentrations (2.5 nM) in these lymphoma cells. nih.gov Notably, normal CD19-positive B cells exhibited relative resistance to the treatment, suggesting a therapeutic window for this compound. nih.gov Furthermore, proteome-wide analysis revealed that this compound selectively represses the synthesis of multiple critical oncoproteins in B-cell lymphoma, including MYC, MCL1, AURKA, and PLK1. nih.govmdpi.com
Table 1: In Vitro Activity of this compound in Lymphoma Cell Lines
| Cell Type | Effect of this compound | Key Findings |
|---|---|---|
| DHL/DEL Lymphoma Cells | Strong inhibition of viability and proliferation at low nanomolar concentrations. | Selectively targets lymphoma cells over normal B cells. |
The in vivo efficacy of this compound has been validated in patient-derived xenograft (PDX) models of both DEL and DHL. In a DEL PDX model, administration of this compound resulted in rapid tumor regression. nih.gov Similarly, in a DHL PDX model, the compound also demonstrated a significant therapeutic effect. nih.gov These preclinical findings underscore the potential of this compound as a potent single agent for treating aggressive B-cell lymphomas. nih.govresearchgate.net
Table 2: In Vivo Efficacy of this compound in Lymphoma PDX Models
| Lymphoma Model | Treatment | Outcome |
|---|---|---|
| Double-Expression Lymphoma (DEL) PDX | This compound | Rapid tumor regression. |
This compound, also referred to as CMLD010509 in some studies, has been identified as a highly specific and potent inhibitor of the oncogenic translation program that supports multiple myeloma (MM). It effectively targets key oncoproteins such as MYC, MDM2, CCND1, MAF, and MCL-1. In a panel of MM cell lines, this compound exhibited a median inhibitory concentration (IC50) below 10 nM and was shown to induce apoptosis. In contrast, its efficacy against lung and breast cancer cell lines was lower, with an IC50 of approximately 30 nM.
Efficacy in MYC-driven Lymphoma Models (Double-Hit Lymphoma and Double-Expression Lymphoma)
In Vitro Proliferation and Viability Studies in Lymphoma Cell Lines
Antineoplastic Activity in Solid Tumor Models
The therapeutic potential of this compound has also been investigated in the context of solid tumors, primarily exploring its role in combination with other treatment modalities.
In studies involving subcutaneous xenografts of solid tumors, this compound treatment alone did not demonstrate a significant effect on tumor growth. nih.govnih.gov However, when used in combination with radiation therapy, this compound significantly enhanced the radiation-induced delay in tumor growth. nih.govnih.gov This suggests that while not potently cytotoxic as a monotherapy in these specific solid tumor models, this compound can act as a powerful radiosensitizer. nih.govnih.gov The compound was shown to decrease the translational efficiency within the tumor, consistent with its mechanism of action as an eIF4A inhibitor. nih.govnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| ABT199 |
| Silvestrol (B610840) |
| Rocaglamide (B1679497) A |
| CR-1-31-B |
| Zotatifin |
| Torin1 |
Impact on Glioblastoma, Cervical Carcinoma, and Pancreatic Carcinoma Cell Lines
The synthetic rocaglate, this compound, has been investigated for its effects on various solid tumor cell lines, demonstrating its potential as a radiosensitizer. As an inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), this compound can modulate the cellular response to radiation. nih.govresearchgate.net
Studies have utilized a panel of tumor cell lines, including U251 (glioblastoma) and PSN1 (pancreatic carcinoma), to evaluate the compound's efficacy. nih.govresearchgate.net In these cell lines, treatment with this compound led to a concentration- and time-dependent decrease in protein synthesis. nih.gov This inhibition of translation is a key mechanism behind its observed effects on cancer cells.
A significant finding is that this compound treatment enhances the radiosensitivity of these tumor cell lines. nih.govresearchgate.net When cells were exposed to this compound immediately before irradiation, their sensitivity to the radiation was increased. nih.gov This effect was observed across different solid tumor types, suggesting a broad potential application in combination with radiotherapy. nih.govresearchgate.net In contrast, while the compound also inhibited protein synthesis in normal fibroblast cell lines, it did not increase their sensitivity to radiation, indicating a degree of tumor selectivity. nih.govnih.gov The enhancement of radiation effects in cancer cells appears to be linked to the impairment of DNA damage repair processes. nih.govnih.gov
Table 1: Effect of this compound on Tumor Cell Radiosensitivity
| Cell Line | Cancer Type | Effect of this compound | Outcome | Reference |
|---|---|---|---|---|
| U251 | Glioblastoma | Inhibition of protein synthesis; Decreased translational efficiency | Enhanced radiosensitivity | nih.gov, researchgate.net |
| PSN1 | Pancreatic Carcinoma | Inhibition of protein synthesis; Decreased translational efficiency | Enhanced radiosensitivity | researchgate.net |
| A549 | Lung Carcinoma | Inhibition of protein synthesis; Decreased translational efficiency | Enhanced radiosensitivity | nih.gov |
| MRC9 | Normal Fibroblast | Inhibition of protein synthesis | No effect on radiosensitivity | researchgate.net, nih.gov |
Combination Therapies and Synergistic Effects
The combination of this compound with B-cell lymphoma 2 (BCL2) inhibitors, such as ABT199 (Venetoclax), has shown significant synergistic effects in treating MYC-driven lymphomas. nih.govnih.govresearchgate.net These types of lymphomas, particularly those with dysregulation of both MYC and BCL2 (known as double-hit lymphomas), are often aggressive and resistant to standard chemotherapy. nih.govunmc.edu
In vitro studies on primary double-hit lymphoma (DHL) and double-expressor lymphoma (DEL) cells demonstrated that while this compound is potent as a single agent, its combination with ABT199 leads to a dramatically enhanced inhibitory effect on cell viability. nih.govresearchgate.net This synergistic interaction effectively kills lymphoma cells at low concentrations. nih.gov Notably, normal B cells showed relative resistance to this compound, suggesting a therapeutic window. nih.gov
The synergistic effect was also confirmed in patient-derived xenograft (PDX) mouse models of both DEL and DHL. nih.govunmc.edu In these in vivo models, the combination treatment almost completely abolished the tumor burden, whereas single-agent treatments only delayed tumor growth or had a moderate effect. nih.gov Immunohistochemical analysis of the tumors revealed that the combination therapy led to massive cell death, a substantial decrease in the proliferation marker Ki67, and an abrogation of MYC expression. nih.govresearchgate.net
Table 2: Synergistic Effects of this compound and ABT199 in Lymphoma Models
| Model Type | Treatment | Key Findings | Reference |
|---|---|---|---|
| Primary DEL/DHL Cells (in vitro) | This compound + ABT199 | Potently decreased cell viability; Synergistic effect (Combination Index < 1) | nih.gov |
| DEL PDX Mouse Model (in vivo) | This compound + ABT199 | Induced massive cell death; Substantially decreased cell proliferation (Ki67); Abrogated MYC expression | nih.gov |
| DHL PDX Mouse Model (in vivo) | This compound | Substantially decreased MYC expression and Ki67 index | nih.gov |
| DHL PDX Mouse Model (in vivo) | This compound + ABT199 | Almost abolished tumor burden; Further decreased MYC and Ki67 compared to single agent | nih.gov |
Research indicates that this compound has the potential to be used in combination with therapies that target or rely on DNA repair mechanisms, such as radiotherapy and certain chemotherapy agents. researchgate.netresearchgate.net The compound enhances the radiosensitivity of tumor cells by impairing their ability to repair DNA damage. nih.gov
The mechanism underlying this radiosensitization involves the inhibition of double-strand break repair. researchgate.netnih.gov Studies have shown that treatment with this compound leads to a delay in the dispersal of radiation-induced γH2AX foci. nih.govnih.gov γH2AX is a marker for DNA double-strand breaks, and a delay in the resolution of these foci suggests that the repair process is inhibited. nih.govresearchgate.net This disruption of DNA repair makes cancer cells more vulnerable to DNA-damaging agents.
This finding provides a strong rationale for combining this compound with treatments like radiation or DNA-damaging drugs such as carboplatin. researchgate.netresearchgate.net By inhibiting a crucial cellular repair pathway, this compound could lower the threshold for cell death induced by these other agents, potentially increasing their efficacy or overcoming resistance. researchgate.net The tumor-selective nature of this radiosensitization adds to the therapeutic potential of such a combination strategy. nih.govnih.gov
Synergy with BCL2 Inhibitors (e.g., ABT199) in Lymphoma
Activity in Parasitic Diseases
Beyond its applications in oncology, this compound has demonstrated significant therapeutic potential in the context of parasitic diseases, specifically malaria. researchgate.net It has been evaluated in mouse models of experimental cerebral malaria (ECM), a severe and often fatal complication of Plasmodium infection. researchgate.netnih.gov
In mice infected with Plasmodium berghei ANKA (PbA), which induces a condition mimicking human cerebral malaria, prophylactic treatment with this compound almost completely protected the mice from developing ECM, with 80-90% of treated mice surviving, whereas untreated mice succumbed to the disease. nih.govresearchgate.net This protective effect was associated with a significant reduction in the replication of the parasite in the blood (parasitemia). nih.govresearchgate.net
The compound's efficacy is linked to its ability to inhibit translation initiation by targeting the eIF4A protein in both the host and the parasite. pnas.org This dual activity is valuable for treating cerebral malaria, as it not only targets the parasite directly but may also mitigate the host's inflammatory response that contributes to the pathology. nih.gov The research highlights the potential of rocaglates like this compound as dual-targeting agents to both block parasite replication and prevent the severe neurological complications of malaria. researchgate.netresearchgate.net
Table 3: Efficacy of this compound in Experimental Cerebral Malaria (ECM)
| Treatment Regimen | Key Outcome | Effect on Parasitemia | Reference |
|---|---|---|---|
| Prophylactic | 80-90% survival in treated mice vs. 0% in untreated | Significant reduction in blood-stage parasites | nih.gov, researchgate.net |
| Therapeutic | Improved survival when treatment initiated later in infection | Reduction in blood parasitemia | researchgate.net |
Radiosensitization Mechanisms of Sds 1 021
Modulation of Cellular Radioresponse
The compound selectively enhances the radiation response in malignant cells while sparing normal tissue, a critical attribute for a successful adjunct to radiotherapy.
Enhancement of Tumor Cell Radiosensitivity
Treatment with (-)-SDS-1-021 has demonstrated a significant enhancement of radiosensitivity across various human tumor cell lines. nih.govresearchgate.net In vitro studies using clonogenic survival analysis revealed that the compound increases radiation-induced cell killing in glioblastoma (U251), cervical carcinoma (HeLa), and pancreatic carcinoma (PSN1) cells. nih.govaacrjournals.orgresearchgate.net The radiosensitizing effect occurs when the compound is administered just before irradiation, suggesting the mechanism is not due to cell cycle redistribution into more radiosensitive phases. researchgate.netnih.gov The effectiveness of this enhancement is quantified by the Dose Enhancement Factor (DEF), which measures the increased effect of radiation in the presence of the sensitizing agent. nih.gov
| Cell Line | Tumor Type | This compound Concentration | Dose Enhancement Factor (DEF) at Surviving Fraction 0.1 |
|---|---|---|---|
| U251 | Glioblastoma | 10 nM | 1.2 |
| HeLa | Cervical Carcinoma | 10 nM | 1.2 |
| PSN1 | Pancreatic Carcinoma | 25 nM | 1.5 |
Data sourced from Lehman et al., 2022. nih.govresearchgate.net
In vivo studies using subcutaneous xenografts have corroborated these findings, showing that while this compound alone does not inhibit tumor growth, it significantly prolongs radiation-induced tumor growth delay. nih.govresearchgate.net This indicates effective tumor radiosensitization in a preclinical setting. nih.gov
Differential Effects on Normal Fibroblast Radiosensitivity
A key characteristic of this compound is its tumor-selective action. nih.govresearchgate.net While the compound effectively inhibits protein synthesis and translation efficiency in the normal human lung fibroblast cell line MRC9 to a degree similar to that seen in tumor cells, it does not enhance their radiosensitivity. nih.govnih.govaacrjournals.orgresearchgate.net This differential effect is crucial, as it suggests that combining this compound with radiotherapy could widen the therapeutic window, increasing tumor cell death without a corresponding increase in damage to surrounding healthy tissues. researchgate.netnih.gov This selectivity underpins the potential of targeting the eIF4A factor as a strategy for tumor-specific radiosensitization. nih.govresearchgate.netresearchgate.net
Impact on DNA Damage and Repair Pathways
The radiosensitizing effect of this compound is directly linked to its ability to interfere with the cellular machinery responsible for repairing DNA damage, particularly the highly lethal double-strand breaks (DSBs) induced by ionizing radiation. nih.gov
Inhibition of Radiation-Induced DNA Double-Strand Break (DSB) Repair
The primary mechanism for this compound-induced radiosensitization is the inhibition of DNA DSB repair. nih.govresearchgate.netaacrjournals.org Studies have shown that the compound does not alter the initial number of DSBs created by radiation. researchgate.netnih.gov Instead, it hinders the repair process, leading to the persistence of these breaks. researchgate.netnih.gov This inhibition is thought to result from the decreased translation of key proteins involved in DNA repair pathways, specifically those participating in Homologous Recombination (HR) repair. nih.gov Functional assays have confirmed that treatment with this compound leads to a significant reduction in HR repair efficiency. nih.gov
Analysis of γH2AX Foci Dispersal
The formation and subsequent dispersal of γH2AX foci are markers for the presence and repair of DNA double-strand breaks. nih.gov Following irradiation, the protein H2AX is rapidly phosphorylated to form γH2AX at the sites of DSBs. mdpi.com In cells treated with this compound, analysis shows no effect on the initial formation of these foci immediately after radiation. nih.govresearchgate.net However, a significant delay in the dispersal of these foci is observed. nih.govresearchgate.netnih.gov At 24 hours post-irradiation, a substantially higher number of γH2AX foci remain in cells treated with this compound compared to control cells that received radiation alone. nih.govaacrjournals.orgresearchgate.net This delayed dispersal is direct evidence of impaired DSB repair and is consistent across multiple tumor cell lines. nih.govnih.govaacrjournals.orgresearchgate.net
| Cell Line | Treatment | γH2AX Foci at 24h Post-Irradiation (2Gy) |
|---|---|---|
| U251 | Irradiation Alone | Significantly Lower |
| This compound + Irradiation | Significantly Greater | |
| HeLa | Irradiation Alone | Significantly Lower |
| This compound + Irradiation | Significantly Greater | |
| PSN1 | Irradiation Alone | Significantly Lower |
| This compound + Irradiation | Significantly Greater |
Qualitative summary based on data from Lehman et al., 2022. nih.govresearchgate.net
Translational Control of Radioresponse-Related Genes
The inhibition of eIF4A by this compound provides a mechanism for selectively altering the expression of genes critical to the cellular response to radiation. nih.govnih.gov By modulating the translation of specific mRNAs, the compound effectively reprograms the cell's ability to survive radiation-induced damage. aacrjournals.org RNA-sequencing analysis of polysome-bound mRNA (the translatome) from U251 glioblastoma cells revealed that radiation alone upregulates the translation of 192 genes. aacrjournals.org Treatment with this compound inhibited the radiation-induced upregulation of 160 of these genes. aacrjournals.org
Pathway analysis of these inhibited genes in tumor cells showed a significant enrichment for proteins involved in "DNA replication, recombination, and repair". aacrjournals.org This finding directly links the inhibition of translation by this compound to a diminished capacity for DNA repair, explaining the observed radiosensitization. nih.govaacrjournals.org In contrast, while the compound also inhibited the translational upregulation of many radiation-responsive genes in normal MRC9 fibroblasts, these genes were not enriched for DNA repair pathways, correlating with the lack of radiosensitization in these normal cells. aacrjournals.org This suggests that tumor cells are particularly dependent on the translational upregulation of DNA repair proteins to survive radiation, making them vulnerable to eIF4A inhibitors like this compound. nih.govaacrjournals.org
Selective Inhibition of Radiation-Upregulated Genes Involved in DNA Replication, Recombination, and Repair
Research demonstrates that this compound selectively curtails the translation of genes that are typically upregulated in response to radiation, particularly those integral to DNA replication, recombination, and repair. nih.govaacrjournals.org This inhibitory action appears to be more pronounced in tumor cells compared to normal cells, suggesting a tumor-selective targeting mechanism. nih.govaacrjournals.org
In studies using U251 glioblastoma cells, radiation treatment alone was found to translationally upregulate 192 genes. aacrjournals.org When combined with this compound, the upregulation of 160 of these genes was suppressed. aacrjournals.org Ingenuity Pathway Analysis (IPA) of the genes whose translation was downregulated by this compound revealed a significant enrichment in molecular and cellular functions related to "DNA Replication, Recombination, and Repair". nih.gov This broad category encompasses several critical sub-functions that are significantly impacted by the compound.
A functional plasmid-based assay confirmed that treatment with this compound leads to a significant decrease in homologous recombination (HR) repair, a major pathway for fixing DNA double-strand breaks. nih.gov This impairment of HR repair is a key contributor to the radiosensitizing effect of the compound. nih.govnih.gov The data suggests that by inhibiting the translation of essential repair proteins, this compound prevents cancer cells from effectively recovering from radiation-induced DNA damage. nih.gov
Table 1: Effect of this compound on Radiation-Upregulated Gene Translation in U251 Cells
| Category | Description | Finding | Reference |
|---|---|---|---|
| Gene Upregulation | Number of genes translationally upregulated by radiation (2Gy) alone. | 192 | aacrjournals.org |
| Inhibition by this compound | Number of radiation-upregulated genes whose increased translation was inhibited by the compound. | 160 (83%) | aacrjournals.org |
| Enriched Pathways | Top molecular and cellular functions significantly enriched in the set of genes inhibited by this compound. | DNA Replication, Recombination, and Repair | nih.govaacrjournals.org |
| Significant Sub-functions | Specific DNA-related processes affected. | Repair of DNA, DNA recombination, DNA damage, DNA damage response of cells, Recombination | nih.gov |
| Functional Outcome | Measured impact on a specific DNA repair pathway. | Significant reduction in Homologous Recombination (HR) repair. | nih.gov |
Polysome-Bound mRNA Analysis (RNA-seq)
To elucidate the specific translational effects of this compound, researchers have employed RNA-sequencing (RNA-seq) on polysome-bound mRNA. nih.govaacrjournals.org This technique allows for a global assessment of which mRNAs are being actively translated (the "translatome") within a cell. By isolating mRNAs that are associated with multiple ribosomes (polysomes), scientists can quantify changes in translational efficiency for thousands of genes simultaneously. nih.gov
In U251 glioblastoma cells treated with this compound, RNA-seq analysis of the polysome fraction revealed significant alterations to the translatome. nih.gov A key finding from this analysis was that genes showing decreased association with polysomes—indicating reduced translation—were significantly enriched for functions related to DNA repair. nih.gov Gene Set Enrichment Analysis (GSEA), a computational method used to identify functionally related groups of genes, confirmed a significant enrichment of the "DNA repair" hallmark gene set among the downregulated transcripts. nih.gov
These analyses provide direct evidence that this compound's mechanism of action involves a targeted reduction in the synthesis of proteins essential for DNA repair pathways, particularly homologous recombination. nih.gov The decreased availability of these proteins undermines the cell's ability to repair radiation-induced DNA lesions, leading to enhanced cell killing and thus, radiosensitization. nih.govnih.gov This effect was found to be tumor-selective, as similar analyses in the normal fibroblast cell line MRC9 did not show a significant enrichment for DNA repair pathways among the genes affected by this compound following irradiation. aacrjournals.org
Synthesis and Structure Activity Relationship Sar Studies of Sds 1 021
Chemical Synthesis Methodologies
The synthesis of rocaglates, including (-)-SDS-1-021, has been approached through various strategies, with biomimetic methods being particularly significant. acs.orgacs.org These approaches often aim to replicate the proposed biosynthetic pathways of these natural products. nih.gov
Biomimetic Kinetic Resolution Approaches
A key strategy for the synthesis of enantiomerically enriched rocaglates like this compound is through a biomimetic kinetic resolution. acs.orgnih.govaacrjournals.org This method often starts with chiral, racemic aglain ketone precursors. pnas.orgaacrjournals.org The process can involve an enantioselective transfer hydrogenation of the aglain ketones, which allows for the separation of enantiomers and provides access to bioactive rocaglate natural products. acs.orgnih.gov This approach has been successfully used to synthesize not only this compound but also other rocaglate derivatives such as (-)-CR-1-31B. pnas.orgresearchgate.net The kinetic resolution of aglain precursors is a valuable technique for producing enantioenriched rocaglates. researchgate.net
Many syntheses of rocaglates are based on a biomimetic [3+2] photocycloaddition of 3-hydroxyflavones with cinnamate (B1238496) derivatives. acs.orgresearchgate.netnih.gov This light-driven process, proceeding through an excited-state intramolecular proton transfer, forms the aglain core. acs.orgnih.gov Subsequent skeletal rearrangements, such as a ketol shift, and a reduction step lead to the characteristic cyclopenta[b]benzofuran structure of rocaglates. acs.orgnih.gov
Scalable Synthesis of Rocaglate Derivatives
The limited availability of rocaglates from natural sources has driven the development of scalable synthetic routes. researchgate.netresearchgate.net One such scalable method involves a photochemical flow reactor for the synthesis of aglain and rocaglate analogs. researchgate.net This technology helps to overcome limitations of mass and photon transfer often encountered in batch photochemical reactions. researchgate.net Another scalable approach is the Baker-Venkataraman route, which utilizes acetophenones as starting materials. acs.org This linear route has proven to be high-yielding and reliable for producing various rocaglate derivatives. uni-hannover.deacs.org These scalable methods are crucial for generating sufficient quantities of compounds like this compound for extensive biological evaluation. nih.govresearchgate.net
Stereochemical Considerations and Enantiomeric Purity
The biological activity of rocaglates is highly dependent on their stereochemistry. pnas.orgnih.gov For many rocaglates, including this compound, only the (-) enantiomer is biologically active. pnas.orgresearchgate.net The inactive (+) enantiomer, such as RocA-(+), often serves as a negative control in biological assays, highlighting the stereospecificity of the interaction with their molecular target. nih.gov
The synthesis of enantiomerically pure rocaglates is therefore a critical aspect of their development. The biomimetic kinetic resolution of chiral, racemic aglain ketone precursors is a key method to achieve high enantiomeric and diastereomeric purity. pnas.orgacs.orgnih.gov The absolute stereochemistry of synthetic rocaglates is often confirmed by comparison to known natural products or through analytical techniques like X-ray crystallography of intermediates. acs.org The purity of final compounds like this compound is typically assessed using methods such as UPLC-MS-UV-ELSD analysis. pnas.org
Comparative Potency within the Rocaglate Family
This compound has emerged as a particularly potent member of the rocaglate family, often exhibiting greater activity than other well-known derivatives in various biological assays. researchgate.netnih.gov
Relative Potency Compared to Silvestrol (B610840), Rocaglamide (B1679497) A, and CR-1-31B
Multiple studies have demonstrated the high potency of this compound in inhibiting translation. aacrjournals.orgnih.gov In Jurkat cells, this compound was found to be the most potent rocaglate, with an IC50 for translation inhibition of less than 10 nM. aacrjournals.orgnih.gov This was more potent than Rocaglamide A (RocA) and CR-1-31B in the same cell line. aacrjournals.orgnih.gov In NIH/3T3 cells, this compound and CR-1-31B showed similar potencies with IC50 values around 20 nM, while silvestrol and RocA were slightly less potent at approximately 50 nM. aacrjournals.orgnih.gov In other studies, this compound has been described as more active than silvestrol in stimulating the RNA binding activity of its target, eIF4A, and in inhibiting translation and cell viability. nih.gov It has also been noted as being more potent than silvestrol as a translation inhibitor in the context of MYC-driven lymphomas. researchgate.netnih.gov
Interactive Data Table: Comparative IC50 Values of Rocaglates for Translation Inhibition
| Compound | Jurkat Cells IC50 (nM) | NIH/3T3 Cells IC50 (nM) |
|---|---|---|
| This compound | < 10 | ~20 |
| Rocaglamide A (-) | >10 | ~50 |
| CR-1-31B | >10 | ~20 |
| Silvestrol | Not specified | ~50 |
Data sourced from studies on translation inhibition by rocaglates. aacrjournals.orgnih.gov
Influence of Chemical Modifications on Translational Inhibition and Other Biological Activities
The structure-activity relationship (SAR) of rocaglates reveals that specific chemical modifications significantly influence their biological activity. The core cyclopenta[b]benzofuran scaffold is essential for activity. pnas.org Modifications at various positions on this scaffold can modulate potency and selectivity.
For instance, the introduction of a hydroxamate group, as seen in compounds like CR-1-31B and this compound, is associated with high potency. nih.gov The hydroxamate moiety may enhance binding to the target protein, eIF4A, through hydrogen bonding or chelation. pnas.org Furthermore, the substitution pattern on the B-ring of the rocaglate core plays a critical role. For example, C4'-brominated rocaglates have shown superior potency compared to their C4'-methoxy counterparts. acs.org
The primary mechanism of action for rocaglates like this compound is the inhibition of the DEAD-box RNA helicase eIF4A, a component of the eIF4F translation initiation complex. pnas.orgresearchgate.net These compounds function by clamping eIF4A onto specific RNA sequences, particularly those rich in purines, which impedes the scanning process of the ribosome and ultimately inhibits protein synthesis. pnas.orgresearchgate.net This leads to the depletion of the eIF4F complex of its eIF4A subunit. pnas.org The potent and selective inhibition of translation by this compound has made it a valuable tool for studying cancer biology and a promising candidate for further therapeutic development. researchgate.netnih.govunmc.edu
Structure-Activity Relationship Mapping and Characterization
The exploration of the structure-activity relationship (SAR) of rocaglates, including this compound, has been a significant area of research to understand and optimize their biological activities. These studies have identified key structural elements that are crucial for their potency as translation inhibitors.
Extensive SAR studies have been conducted on rocaglates to pinpoint the structural features essential for their potent biological activity. nih.gov Among the various derivatives, those containing a hydroxamate moiety, such as this compound, have demonstrated significant potency. aacrjournals.orgpnas.org The hydroxamate group is recognized as a more effective hydrogen-bond acceptor compared to corresponding methyl ester substitutions, which likely contributes to enhanced binding affinity with its target, the eukaryotic initiation factor 4A (eIF4A). nih.gov
The stereochemistry of rocaglates is also a critical determinant of their biological function. For instance, only the (-) enantiomers of rocaglates like CR-1-31B and this compound are active, highlighting the importance of the specific three-dimensional arrangement of atoms for their inhibitory effects. pnas.org Research has shown that this compound is a more potent inhibitor of translation compared to other rocaglates like silvestrol in certain contexts. nih.govresearchgate.net
The potency of various rocaglates has been compared in different cell lines. In Jurkat cells, this compound was found to be the most potent rocaglate with an IC50 for translation inhibition of less than 10 nmol/L. aacrjournals.org In NIH/3T3 cells, this compound and CR-1-31-B exhibited similar potencies, with IC50 values around 20 nmol/L. aacrjournals.org
Table 1: Comparative Potency of Rocaglates on Translation Inhibition
| Compound | Cell Line | IC50 (Translation Inhibition) |
| This compound | Jurkat | < 10 nmol/L |
| RocA-(-) | Jurkat | > 10 nmol/L |
| CR-1-31-B | Jurkat | > 10 nmol/L |
| This compound | NIH/3T3 | ~20 nmol/L |
| CR-1-31-B | NIH/3T3 | ~20 nmol/L |
| Silvestrol | NIH/3T3 | ~50 nmol/L |
| RocA-(-) | NIH/3T3 | ~50 nmol/L |
This table is generated based on data from reference aacrjournals.org.
Single-cell phospho-specific flow cytometry (phospho-flow) has emerged as a powerful tool for dissecting the structure-activity relationships of compounds like this compound. nih.gov This technique allows for the simultaneous measurement of multiple signaling proteins in individual cells within a heterogeneous population. nih.govnih.gov By analyzing the phosphorylation status of key proteins, researchers can gain insights into how different structural variations of a compound affect specific cellular pathways. nih.govexpertcytometry.com
Phospho-flow has been utilized to screen libraries of small molecules and identify pathway- and cell-selective inhibitors. nih.gov For rocaglates, this approach can connect structural features to specific signaling outcomes, such as the induction of a DNA damage response. nih.govbiorxiv.org For example, studies have used phospho-flow to quantify the induction of γH2AX, a marker of DNA damage, in leukemia cells versus healthy peripheral blood mononuclear cells (PBMCs) upon treatment with various rocaglates, including a racemic mixture of SDS-1-021. nih.govbiorxiv.org This allows for the identification of compounds with selective activity against cancer cells. nih.gov
The key readouts in such phospho-flow experiments often include proteins involved in major signaling pathways like mTOR (p-AKT, p-ERK1/2, p-S6, p-4EBP1), cell cycle (Ki67, p-HH3), and stress responses (γH2AX). nih.govbiorxiv.org This multi-parameter analysis provides a detailed signature of a compound's activity at the single-cell level, facilitating a deeper understanding of its SAR. nih.gov
The Cellular Thermal Shift Assay (CETSA) is a biophysical technique used to confirm the direct binding of a drug to its target protein within intact cells. univr.itnih.govcetsa.org This method is based on the principle that a protein's thermal stability increases when it is bound to a ligand. mdpi.comtandfonline.com By heating cells treated with a compound to various temperatures and then measuring the amount of soluble target protein remaining, researchers can assess target engagement. univr.itnih.govcetsa.org
CETSA has been employed to validate the interaction between this compound and its target, eIF4A1. nih.gov In these experiments, cells are treated with this compound and then heated. The results have shown that wild-type eIF4A1 exhibits increased thermal stability in the presence of the compound, indicating direct binding. nih.gov Specifically, a temperature shift of approximately +2–3°C was observed for wild-type eIF4A1, confirming target engagement. nih.govresearchgate.net This technique is crucial for validating that the biological effects of a compound are indeed due to its interaction with the intended target. mdpi.com
The ability of CETSA to be performed in a cellular context makes it particularly valuable as it reflects target engagement under more physiologically relevant conditions, accounting for factors like cell permeability and intracellular metabolism. tandfonline.com
Mechanisms of Resistance to Rocaglates and Strategies for Overcoming Resistance
Role of Efflux Transporters in Rocaglate Resistance
P-Glycoprotein (Pgp/ABCB1) Implication in Silvestrol (B610840) and Synthetic Rocaglate Resistance
A primary mechanism of resistance to rocaglates involves the ATP-binding cassette (ABC) transporter P-glycoprotein (Pgp), encoded by the ABCB1 gene. researchgate.netnih.gov Pgp functions as a drug efflux pump, actively removing a wide range of xenobiotics from cells, thereby reducing their intracellular concentration and efficacy. researchgate.netacs.org
Initial studies identified Pgp/ABCB1 as a significant factor in resistance to the natural rocaglate, silvestrol. researchgate.netdtic.mil Subsequent research has demonstrated that this mechanism is not limited to natural rocaglates but also extends to synthetic derivatives. researchgate.netnih.gov Overexpression of Pgp has been shown to confer a multi-drug resistant (MDR) phenotype in cancer cells, diminishing their sensitivity to various chemotherapeutic agents, including rocaglates. researchgate.netnih.gov Consequently, the inhibition of Pgp has been explored as a strategy to restore sensitivity. Co-administration of Pgp inhibitors has been shown to reverse the resistance phenotype, suggesting a potential therapeutic combination to overcome this form of resistance. researchgate.netnih.govresearchgate.net However, some newer synthetic rocaglates have been developed to be less sensitive to Pgp-mediated efflux. dtic.mil
Genetic Modifiers of Rocaglate Responsiveness
Identification of Transcription Factors (FOXP3, NR1I3) Conferring Resistance
To identify genes that can confer resistance to rocaglates, forward genetic screens have been employed. researchgate.netnih.govresearchgate.net These unbiased screens have successfully identified several genetic modifiers of rocaglate responsiveness. Among the most potent modifiers identified were the transcription factors Forkhead Box P3 (FOXP3) and Nuclear Receptor Subfamily 1 Group I Member 3 (NR1I3). researchgate.netnih.govnih.gov
Both FOXP3 and NR1I3 have been implicated in the regulation of the ABCB1 gene, which encodes Pgp. researchgate.netnih.gov Studies have shown that the overexpression of either FOXP3 or NR1I3 can induce a robust multi-drug resistant phenotype in previously sensitive cancer cell lines. nih.gov This acquired resistance is directly linked to the upregulation of Pgp expression. Importantly, the resistance conferred by the overexpression of these transcription factors can be reversed by the pharmacological inhibition of Pgp, confirming the downstream role of the efflux pump in this resistance mechanism. researchgate.netnih.govnih.gov
| Genetic Modifier | Function | Effect on Rocaglate Sensitivity | Mechanism |
| FOXP3 | Transcription Factor | Confers Resistance | Upregulation of ABCB1/P-glycoprotein researchgate.netnih.govnih.gov |
| NR1I3 | Transcription Factor | Confers Resistance | Upregulation of ABCB1/P-glycoprotein researchgate.netnih.govnih.gov |
Metabolic Adaptations in Resistant Cells
Changes in Glucose Uptake and Metabolism in Resistant Cell Lines
Recent evidence has highlighted the role of metabolic adaptations in the development of resistance to synthetic rocaglates. nih.govresearchgate.net These compounds have been shown to inhibit glucose metabolism and reduce glucose uptake in sensitive cancer cells. nih.govresearchgate.net However, cell lines with experimentally induced resistance to synthetic rocaglates exhibit a significantly diminished response in their glucose metabolism upon treatment. nih.govnih.gov
Transcriptome analysis of sensitive versus resistant cells has revealed that glycolysis is one of the major pathways that is differentially regulated. nih.gov In rocaglate-resistant cells, the inhibitory effect on glucose uptake is substantially less pronounced. nih.govresearchgate.net For instance, studies using the synthetic rocaglate IMD-3 demonstrated that while it significantly reduced glucose uptake velocity in sensitive cells, the effect was much weaker in their resistant counterparts. researchgate.net Furthermore, resistant cells may undergo a shift in their metabolic pathways, such as an increase in the activity of the pentose (B10789219) phosphate (B84403) pathway (PPP), to compensate for the effects of the drug. researchgate.netresearchgate.net
Role of GLUT-1 Downregulation in Anti-Tumor Activity
A crucial aspect of the anti-tumor activity of synthetic rocaglates is their ability to downregulate the expression of Glucose Transporter 1 (GLUT-1). nih.govresearchgate.netnih.gov GLUT-1 is a key protein responsible for facilitating the transport of glucose across the cell membrane, and its overexpression is a common feature in many cancers, supporting their high metabolic demand. wjgnet.com
The downregulation or complete abrogation of GLUT-1 expression by synthetic rocaglates is a key mechanism through which they exert their anti-neoplastic effects. nih.govresearchgate.net This leads to reduced glucose availability within the cancer cells, thereby hampering their growth and survival. researchgate.net Critically, this mechanism is compromised in resistant cells. nih.govnih.gov Studies have consistently shown that cancer cells with acquired resistance to synthetic rocaglates fail to downregulate GLUT-1 upon treatment. researchgate.netresearchgate.netresearchgate.net This retention of GLUT-1 expression allows the resistant cells to maintain glucose uptake and metabolism, thereby circumventing a key anti-tumor effect of the rocaglates. nih.govresearchgate.net
| Cell Line Type | Effect of Synthetic Rocaglate on GLUT-1 | Impact on Glucose Uptake | Resulting Phenotype |
| Sensitive | Downregulation/Abolished Expression researchgate.net | Significantly Reduced researchgate.net | Susceptible to Anti-tumor Effects |
| Resistant | Retained Expression researchgate.net | Less Pronounced Reduction researchgate.net | Resistant to Anti-tumor Effects |
Table of Compound and Protein Names
| Name | Type |
| (-)-SDS-1-021 | Synthetic Rocaglate |
| Silvestrol | Natural Rocaglate |
| Didesmethylrocaglamide (DDR) | Synthetic Rocaglate |
| Rocaglamide (B1679497) (Roc) | Synthetic Rocaglate |
| IMD-3 | Synthetic Rocaglate |
| P-glycoprotein (Pgp/ABCB1) | Efflux Transporter Protein |
| Forkhead Box P3 (FOXP3) | Transcription Factor Protein |
| Nuclear Receptor Subfamily 1 Group I Member 3 (NR1I3) | Transcription Factor Protein |
| Glucose Transporter 1 (GLUT-1) | Protein |
Strategies to Circumvent or Reverse Resistance Mechanisms
The emergence of resistance to rocaglates, a class of potent translation initiation inhibitors, presents a significant challenge to their therapeutic application. Research has focused on developing strategies to overcome or bypass these resistance mechanisms, ensuring sustained efficacy. These strategies primarily revolve around combination therapies, addressing drug efflux, and exploiting the unique mechanistic vulnerabilities of cancer cells. The synthetic rocaglate, this compound, has been featured in several of these promising approaches.
Combination Therapies to Enhance Efficacy and Overcome Resistance
A primary strategy to combat resistance is the use of rocaglates in combination with other therapeutic agents. This approach can create synthetic lethality, suppress resistance-conferring pathways, and target cancer cells through multiple, independent mechanisms.
Synergy with BCL2 Inhibitors: A significant advancement has been the combination of this compound with BCL2 inhibitors, such as ABT199 (Venetoclax). unmc.edunih.gov In models of MYC-driven lymphomas, which are often resistant to standard therapies, this combination has shown powerful synergistic effects. unmc.edunih.gov Rocaglates, including this compound, can repress the translation of multiple oncoproteins, including MCL1, a protein whose upregulation is a common mechanism of resistance to BCL2 inhibitors. unmc.edu By suppressing MCL1, this compound restores sensitivity to ABT199, leading to significant inhibition of tumor growth in both in vitro primary lymphoma cells and in vivo patient-derived xenograft (PDX) models. unmc.edunih.govresearchgate.net
| Combination Agent | Cancer Model | Key Finding | Mechanism of Synergy | Reference |
|---|---|---|---|---|
| ABT199 (Venetoclax) | Double Hit/Double Expressor Lymphoma (DHL/DEL) | Significant synergy in inhibiting tumor growth and survival. | This compound represses translation of MCL1, overcoming a key resistance mechanism to ABT199. | unmc.edunih.govresearchgate.net |
Combination with CDK4/6 Inhibitors: Resistance to CDK4/6 inhibitors (e.g., palbociclib) can arise from a feedback mechanism that upregulates key cell-cycle proteins. nih.govaacrjournals.org Rocaglates, such as the synthetic analogue CR-1-31-B, can effectively suppress this feedback loop by inhibiting the translation of these cell-cycle regulators. nih.govresearchgate.net This approach is synergistic in suppressing cancer cell growth and can overcome acquired resistance to CDK4/6 inhibition in models of ER+ breast cancer and KRAS-mutant non-small cell lung cancer. nih.govaacrjournals.orgresearchgate.net
Radiosensitization: The compound this compound has been shown to enhance the sensitivity of tumor cells to radiation. researchgate.net This effect is achieved by inhibiting the repair of DNA double-strand breaks induced by radiation, as evidenced by a delay in the dispersal of γH2AX foci. researchgate.net Notably, this radiosensitizing effect was found to be selective for tumor cells, as this compound did not impact the radiosensitivity of a normal fibroblast cell line despite inhibiting translation. researchgate.net In vivo, while this compound alone did not halt tumor growth, it significantly enhanced the growth delay caused by radiation. researchgate.net
| Combination Strategy | Compound | Cancer Model | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| Radiotherapy | This compound | Pancreatic Carcinoma, Glioblastoma | Enhanced tumor cell radiosensitivity and radiation-induced tumor growth delay. | Inhibition of DNA double-strand break repair. | researchgate.net |
Targeting Glucose Metabolism: Synthetic rocaglates exhibit an enhanced growth-inhibitory effect when combined with the glucose anti-metabolite 2-deoxy-D-glucose (2DG). researchgate.net This synergy points to the importance of metabolic pathways in the action of and resistance to rocaglates. Cells induced to be resistant to synthetic rocaglates show a diminished effect on glucose metabolism and fail to downregulate the glucose transporter GLUT-1, highlighting this as a crucial mechanism for the antitumor activity of these compounds. researchgate.net
Addressing Resistance from Drug Efflux and Target Modification
Overcoming P-glycoprotein Efflux: A forward genetic screen identified that overexpression of the transcription factors FOXP3 and NR1I3 can confer resistance to rocaglates. researchgate.net These factors are known to regulate the ABCB1 gene, which encodes the drug efflux pump P-glycoprotein (Pgp). researchgate.net Pgp has been implicated in resistance to both natural and synthetic rocaglates. researchgate.net This resistance mechanism could potentially be circumvented by the co-administration of Pgp inhibitors, a strategy used to reverse this type of multi-drug resistance. researchgate.net
Bypassing Target-Based Resistance: Resistance to rocaglates can arise from specific mutations in their primary target, the RNA helicase eIF4A. pnas.orgelifesciences.org For instance, plants from the Aglaia genus, which naturally produce rocaglates, possess amino acid substitutions in their own eIF4A that prevent the drug from binding, thereby conferring self-resistance. elifesciences.orgnih.gov Similar mutations have been identified in a parasitic fungus that survives on these plants and in laboratory screens for rocaglate-resistant alleles. pnas.orgelifesciences.org However, rocaglates like this compound are highly potent inhibitors that function by clamping eIF4A onto mRNA, a mechanism that can overcome resistance driven by target abundance. unmc.edunih.gov By stabilizing the eIF4A-mRNA interaction, these compounds can effectively prevent translation even when eIF4A levels are high. nih.gov
Exploiting Intrinsic Cellular Dependencies
A key strategy involves targeting tumors that are inherently dependent on the cellular processes that rocaglates inhibit.
Targeting Hyperactive Protein Synthesis: MYC-driven lymphomas are characterized by a state of hyperactive protein synthesis needed to support rapid proliferation. nih.gov This creates an intrinsic vulnerability to translation inhibitors. Rocaglates, and specifically potent synthetic derivatives like this compound, are highly effective in these cancers because they directly inhibit the translation of critical oncoproteins beyond just MYC, including MCL1, AURKA, and PLK1. unmc.edunih.gov This selective repression of multiple oncoproteins, many of which are considered "undruggable" by other means, provides a powerful therapeutic strategy that leverages the tumor's own addiction to protein synthesis. unmc.edunih.gov
Future Directions and Broader Research Implications
Exploration of (-)-SDS-1-021 in Other Disease Models and Therapeutic Areas
While initial research has strongly focused on its efficacy in multiple myeloma and B-cell lymphomas, the fundamental mechanism of this compound suggests its potential applicability across a wider range of malignancies. nih.govmedchemexpress.com The compound specifically inhibits the oncogenic translation program, affecting key oncoproteins such as MYC, MDM2, CCND1, MAF, and MCL-1. medchemexpress.com This provides a strong rationale for exploring its use in other cancers where these oncogenes are critical drivers.
Future investigations should systematically evaluate this compound in various solid tumor models. For instance, its ability to enhance the radiosensitivity of tumor cells suggests its potential in combination with radiotherapy for a variety of solid tumors. nih.gov Preclinical studies have already shown its effectiveness in radiosensitizing tumor cell lines derived from different solid tumor types. nih.gov Further research in patient-derived xenograft (PDX) models from a diverse set of cancers will be instrumental in identifying new therapeutic areas where this compound could be beneficial.
Integration into Multi-Modal Therapeutic Regimens
The synergistic potential of this compound with other anti-cancer agents is a highly promising area of future research. Studies have already demonstrated significant synergy with the BCL2 inhibitor ABT-199 (Venetoclax) in treating MYC-driven lymphomas, both in vitro and in vivo. nih.govnih.gov This combination has been shown to potently inhibit tumor growth and survival in primary lymphoma cells and PDX models. nih.govnih.gov
The mechanism of action, which involves the downregulation of short-lived survival proteins like MCL-1, provides a strong basis for combining this compound with agents that induce apoptosis through other pathways. nih.govresearchgate.net Additionally, its ability to impair DNA damage repair makes it an ideal candidate for combination with DNA-damaging agents and radiotherapy. nih.govresearchgate.net Future studies should explore combinations with other targeted therapies, immunotherapies, and conventional chemotherapeutic agents to identify novel, highly effective treatment regimens. The development of self-assembled prodrug nanosystems could also offer improved pharmacokinetics and targeted delivery in multi-modal therapy approaches. biorxiv.org
Advanced Structural Biology Studies for Rational Design of Analogs
The development of analogs of this compound with improved properties is a key future direction. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, can provide high-resolution insights into the interaction between rocaglates, eIF4A, and RNA. biorxiv.orgthermofisher.com Understanding the precise molecular interactions at an atomic level will enable the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net
By studying the structure-activity relationships of a diverse library of rocaglate derivatives, researchers can identify key chemical features that govern their RNA clamping activity and biological effects. nih.gov This knowledge can then be used to computationally design and synthesize novel analogs with optimized characteristics, potentially leading to the development of next-generation eIF4A inhibitors with superior therapeutic indices. biorxiv.org
Development of Predictive Biomarkers for Patient Response to this compound
To maximize the clinical benefit of this compound, it is crucial to identify patients who are most likely to respond to treatment. The development of predictive biomarkers is therefore a critical area of future research. Given that this compound targets the translation of specific oncoproteins, the expression levels of these proteins or the genes that encode them could serve as potential biomarkers. nih.gov
For example, tumors with high levels of MYC expression or those dependent on the translation of other key oncoproteins inhibited by this compound may be particularly sensitive to the drug. nih.gov Comprehensive genomic, transcriptomic, and proteomic analyses of responsive versus non-responsive tumor models can help to identify robust biomarker signatures. biorxiv.orgaging-us.com Investigating the expression of factors like FOSL1, which has been identified as a potential predictive biomarker for response to other cancer therapies, could also be a fruitful avenue. biorxiv.org Furthermore, the methylation status of certain gene promoters has been linked to prognosis and could be explored as a potential biomarker. plos.org
Uncovering Novel Molecular Targets and Off-Target Effects
A thorough understanding of the complete molecular target profile of this compound is essential for both predicting its efficacy and anticipating potential off-target effects. While eIF4A is the primary known target, it is possible that this compound and other rocaglates interact with other proteins, including other DEAD-box (DDX) helicases. biorxiv.org
Q & A
Q. How can thermal shift assays (TSAs) evaluate this compound's target engagement?
- Methodological Answer : Measure ΔTm (melting temperature shift) of eIF4A1, DDX3, and DDX21 in the presence of ATP and RNA. Compare with reference inhibitors (e.g., Rocaglamide A) to assess relative potency. Use >50% ΔmP change as a threshold for significant binding .
Q. What in vivo models are suitable for validating this compound's antitumor efficacy?
- Methodological Answer : Use subcutaneous xenografts of MYC-amplified cell lines (e.g., VAL) in immunodeficient mice. Administer this compound intravenously at 2–5 mg/kg, 3× weekly. Monitor tumor volume via caliper measurements and confirm target modulation via IHC .
Q. How can researchers differentiate this compound's on-target effects from off-target toxicity?
- Methodological Answer : Perform chemoproteomic profiling (e.g., kinase/ATPase screens) at 10× IC50. Validate hits with CRISPR knockouts or rescue experiments. Include pharmacodynamic markers (e.g., phospho-eIF4E) to confirm mechanism .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
